Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
Description
Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate is a heterocyclic compound featuring a fused thienoquinoline core with a tetrahydroquinoline ring system. Its structure includes a 5-oxo group, an ethyl ester at position 2, and an amino group at position 3 (Figure 1). This compound is synthesized via Thorpe-Zeigler cyclization, where alkylated intermediates undergo intramolecular cyclization in the presence of sodium ethoxide to form the thieno[2,3-b]quinoline scaffold .
Properties
IUPAC Name |
ethyl 3-amino-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-14(18)12-11(15)8-6-7-9(16-13(8)20-12)4-3-5-10(7)17/h6H,2-5,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIJLIKCROOPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC3=C(CCCC3=O)N=C2S1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis would likely employ continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
- Substituents: Ethyl ester (position 2), amino (position 3), 5-oxo (position 5).
- Key Properties: Low solubility due to hydrophobic tetrahydroquinoline core; moderate anticancer activity in vitro .
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d)
3-Amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
3-Amino-5-oxo-N-naphthyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1)
- Substituents : Naphthyl carboxamide (position 2).
- Key Properties : Superior anticancer activity (IC50 = 0.05 μM in MDA-MB-231 cells) due to naphthyl moiety enhancing target binding. Solubility remains suboptimal but is improved via formulation with HP-β-CD .
Pharmacological and Physicochemical Data
Key Findings from Comparative Studies
Solubility Optimization :
- Replacing the ethyl ester with carboxamide (e.g., Compound 1) improves solubility by introducing polar NH and CO groups. However, solubility remains below thresholds for oral administration without excipients .
- Cyclodextrin formulations increase solubility by 3–5 fold, enabling in vivo studies .
Anticancer Activity: Naphthyl Carboxamide (Compound 1): Exhibits 100-fold greater potency than the parent ethyl ester derivative, attributed to enhanced interactions with phospholipase C (PLC) targets . Bromobenzofuran Derivatives (6d): Show moderate activity but higher toxicity in normal cell lines, limiting therapeutic index .
Metabolic Stability :
- 7,7-Dimethyl substitutions in benzyl carboxamide derivatives reduce cytochrome P450-mediated oxidation, prolonging half-life in preclinical models .
Biological Activity
Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique thienoquinoline structure that contributes to its diverse pharmacological properties. The following sections will detail the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 318.4 g/mol
- Functional Groups : The presence of an ethyl ester group, an amino group, and a five-membered heterocyclic ring enhances its reactivity and solubility in biological systems.
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways related to disease progression.
- Receptor Modulation : It can bind to receptors that modulate cellular responses, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
- Neuroprotective Effects : It has shown promise in promoting neuronal differentiation and protecting against neurotoxicity in cell models.
Case Studies
- Anticancer Studies : A study evaluated the efficacy of this compound against human leukemia cells (CCRF-CEM). Results indicated significant cytotoxicity with an IC50 value lower than 10 µg/mL for certain derivatives .
- Neuroprotective Effects : In experiments using PC12 cells (a model for neuronal differentiation), the compound was found to enhance neurite outgrowth significantly compared to controls. This effect was independent of neurotrophic factors like NGF .
Comparative Analysis
The following table summarizes the similarities and differences between this compound and related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 3-amino-N-benzyl-thieno[2,3-b]quinoline | Benzyl group addition | Enhanced solubility |
| Methyl 3-amino-thieno[2,3-b]quinoline | Methyl instead of ethyl | Different biological activity profile |
| Ethyl 3-amino-furo[2,3-b]quinoline | Fused furan ring system | Distinct pharmacological activities |
Q & A
Basic: What are the optimal synthetic routes for Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, and how are yields maximized?
Methodological Answer:
The compound is typically synthesized via cyclization reactions. For example, Ethyl 3-amino-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate (11a) is prepared by heating precursor 10a in ethanolic sodium ethoxide under reflux for 5 minutes, followed by cooling and recrystallization from ethanol (yield: 64%, m.p. 200–202°C) . Key steps include:
- Precursor preparation : Reacting cyclohexanone derivatives with malononitrile or phenacyl bromides.
- Cyclization : Using sodium ethoxide in ethanol to induce ring closure.
- Purification : Recrystallization from ethanol or other polar aprotic solvents to enhance purity.
Yield optimization requires precise stoichiometry, controlled reflux duration, and efficient solvent selection.
Basic: How is the compound characterized structurally, and what spectroscopic techniques are critical?
Methodological Answer:
Structural confirmation relies on:
- Infrared (IR) spectroscopy : Identification of NH₂ (3380–3250 cm⁻¹), C=O (1680–1700 cm⁻¹), and C≡N (2220 cm⁻¹) stretches .
- ¹H NMR : Signals for NH₂ protons (δ 6.2–6.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and ethyl ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
- Elemental analysis : Matching calculated and observed C, H, N, and S percentages (e.g., C: 61.34%, H: 5.14%, N: 8.91%) .
- X-ray crystallography : Resolves puckering in the tetrahydroquinoline ring (amplitude ~0.5 Å) and hydrogen-bonding networks .
Basic: What biological activities are associated with this compound, and how are they evaluated?
Methodological Answer:
Related thienoquinoline derivatives exhibit anticancer activity. For example, 3-amino-5-oxo-N-naphthyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide shows cytotoxicity against MDA-MB-231 (breast cancer) and Du-145 (prostate cancer) cells via PLC inhibition (IC₅₀: 0.8–8.3 µM) . Standard assays include:
- Thymidine uptake : Measures cell proliferation inhibition.
- Apoptosis markers : Caspase-3 activation and Annexin V staining.
- Structure-activity relationship (SAR) : Modifying the carboxamide or ester groups alters potency .
Advanced: How can crystallographic data resolve contradictions in reported synthetic yields or stereochemical outcomes?
Methodological Answer:
Discrepancies in yields (e.g., 64% vs. 71% for similar derivatives) may arise from:
- Crystal packing effects : Hydrogen-bonding patterns (e.g., N–H···O=C interactions) influence recrystallization efficiency. Graph set analysis (e.g., motifs) identifies stable packing motifs .
- Torsional strain : Puckering coordinates (Cremer-Pople parameters) quantify ring distortions, impacting reactivity .
- Database cross-referencing : The Cambridge Structural Database (CSD) provides over 250,000 entries to validate bond lengths/angles and detect synthetic outliers .
Advanced: What computational methods predict the compound’s reactivity or binding modes in biological targets?
Methodological Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with PLC or kinase domains, prioritizing substituents at the 3-amino or 2-carboxylate positions .
- DFT calculations : B3LYP/6-31G(d) optimizes geometry and calculates Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
- MD simulations : Assess stability of hydrogen-bonded aggregates (e.g., NH₂···O=C) in aqueous or lipid bilayer environments .
Advanced: How do reaction conditions (solvent, catalyst) influence cyclization efficiency and byproduct formation?
Methodological Answer:
- Solvent polarity : Ethanolic sodium ethoxide promotes cyclization via deprotonation-nucleophilic attack, while DMF may favor side reactions (e.g., hydrolysis of ester groups) .
- Catalyst screening : K₂CO₃ vs. NaOAc affects reaction rates; K₂CO₃ in ethanol increases yields by minimizing ester saponification .
- Byproduct analysis : HPLC-MS identifies intermediates like oxazinone derivatives (e.g., compound IV in ) formed during incomplete cyclization .
Advanced: What strategies address discrepancies in biological activity data across cell lines or assays?
Methodological Answer:
- Dose-response normalization : IC₅₀ values are standardized against controls (e.g., cisplatin) to account for cell line variability (e.g., MDA-MB-231 vs. Du-145) .
- Metabolic stability testing : Liver microsome assays identify rapid degradation (e.g., esterase cleavage), explaining reduced activity in certain models .
- Orthogonal assays : Combine thymidine uptake with ATP-lite assays to confirm cytotoxicity mechanisms .
Advanced: How are hydrogen-bonding networks analyzed to improve solubility or crystallinity?
Methodological Answer:
- Graph set analysis : Classifies motifs like (discrete dimer) or (chain) to design co-crystals with improved solubility .
- Co-crystallization screens : Pairing with succinic acid or nicotinamide enhances aqueous solubility via O–H···N hydrogen bonds .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H···H, C···O) to predict crystal habit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
